molecular formula C9H10N2O2S2 B14208986 Ethyl 5-amino-2-[(prop-2-yn-1-yl)sulfanyl]-1,3-thiazole-4-carboxylate CAS No. 837407-87-1

Ethyl 5-amino-2-[(prop-2-yn-1-yl)sulfanyl]-1,3-thiazole-4-carboxylate

Cat. No.: B14208986
CAS No.: 837407-87-1
M. Wt: 242.3 g/mol
InChI Key: HCFAOQQWLWLYPF-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-[(prop-2-yn-1-yl)sulfanyl]-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring, an amino group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-2-[(prop-2-yn-1-yl)sulfanyl]-1,3-thiazole-4-carboxylate typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of ethyl 2-bromoacetate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with propargyl bromide under basic conditions to introduce the prop-2-yn-1-yl group, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2-[(prop-2-yn-1-yl)sulfanyl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-amino-2-[(prop-2-yn-1-yl)sulfanyl]-1,3-thiazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.

    Materials Science: It can be incorporated into polymers or used as a precursor for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-2-[(prop-2-yn-1-yl)sulfanyl]-1,3-thiazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thiazole ring and the amino group allows for interactions with various molecular targets, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-1,3-thiazole-4-carboxylate: Lacks the prop-2-yn-1-yl group.

    5-Amino-2-[(prop-2-yn-1-yl)sulfanyl]-1,3-thiazole-4-carboxylic acid: Lacks the ethyl ester group.

    2-[(Prop-2-yn-1-yl)amino]acetic acid: Contains a different core structure but shares the prop-2-yn-1-yl group.

Uniqueness

Ethyl 5-amino-2-[(prop-2-yn-1-yl)sulfanyl]-1,3-thiazole-4-carboxylate is unique due to the combination of the thiazole ring, the prop-2-yn-1-yl group, and the ethyl ester functional group. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.

Properties

CAS No.

837407-87-1

Molecular Formula

C9H10N2O2S2

Molecular Weight

242.3 g/mol

IUPAC Name

ethyl 5-amino-2-prop-2-ynylsulfanyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C9H10N2O2S2/c1-3-5-14-9-11-6(7(10)15-9)8(12)13-4-2/h1H,4-5,10H2,2H3

InChI Key

HCFAOQQWLWLYPF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)SCC#C)N

Origin of Product

United States

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